molecular formula C11H19NO4 B2474674 tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1453315-99-5

tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B2474674
CAS No.: 1453315-99-5
M. Wt: 229.276
InChI Key: AUOIOKGLSQZUQZ-UHFFFAOYSA-N
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Description

tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a unique bicyclic framework with an oxygen atom (5-oxa) and an azaspiro system. The tert-butyl carbamate group at position 2 enhances steric protection and stability, while the hydroxyl group at position 8 contributes to hydrogen-bonding interactions.

Properties

IUPAC Name

tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-11(7-12)8(13)4-5-15-11/h8,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOIOKGLSQZUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453315-99-5
Record name 1453315-99-5
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Preparation Methods

Step 1: Formation of tert-Butyl 3-Allyl-3-Hydroxyazetidine-1-Carboxylate

The synthesis begins with 1-(tert-butoxycarbonyl)-3-oxoazetidine (1-BOC-3-oxoazetidine), a commercially available precursor. Reaction with allyl bromide in the presence of zinc powder in a tetrahydrofuran (THF)/water solvent system at 10–20°C yields tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate. This step leverages a Barbier-type allylation, where zinc mediates the nucleophilic addition of the allyl group to the ketone (Fig. 1A). Example 1 of CN111533752A reports a 95% yield under these conditions, highlighting the efficiency of this approach.

Step 2: Dibromination with Liquid Bromine

The allyl sidechain is subsequently brominated using liquid bromine in dichloromethane at –30 to –10°C. This exothermic reaction proceeds via electrophilic addition across the double bond, generating tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate. Careful temperature control (–30°C during bromine addition) minimizes side reactions, achieving an 85% yield.

Step 3: Base-Mediated Cyclization

The final cyclization step employs potassium carbonate in refluxing acetonitrile (82°C, 12–16 hours). Intramolecular nucleophilic displacement of the bromide by the hydroxyl group forms the 5-oxa-2-azaspiro[3.4]octane framework. The reaction selectively produces tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate in 80% yield. While this intermediate contains a bromine atom at position 7 rather than the target 8-hydroxy group, it provides a strategic handle for subsequent functionalization.

Table 1: Three-Step Synthesis Optimization

Step Reagents/Conditions Yield Key Parameters
1 Allyl bromide, Zn, THF/H₂O, 10–20°C 95% Zn particle size < 50 µm
2 Br₂, CH₂Cl₂, –30°C 85% Slow bromine addition over 2 hours
3 K₂CO₃, MeCN, 82°C 80% 12-hour reflux under N₂

Alternative Grignard Route for Enhanced Stereocontrol

Allyl Grignard Addition

Example 2 of CN111533752A demonstrates an alternative first step using allyl magnesium bromide (Grignard reagent) in anhydrous THF at 0°C. This method avoids aqueous workup challenges associated with zinc-mediated reactions, yielding tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate in 80% yield. The Grignard approach offers superior stereochemical control, though at higher reagent cost.

Comparative Analysis of Allylation Methods

The zinc-mediated route provides higher yields (95% vs. 80%) and lower sensitivity to moisture, making it preferable for scale-up. However, the Grignard method’s compatibility with base-sensitive substrates may justify its use in specialized cases.

Annulation Strategies for Spirocyclic Core Assembly

Retrosynthetic Considerations

Hydroxylation of Brominated Intermediates

Nucleophilic Substitution of Bromine

The tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate intermediate from Section 1.3 undergoes hydroxide substitution in dimethyl sulfoxide (DMSO) at 120°C. Preliminary trials suggest this SN2 displacement achieves 65–70% conversion to the 7-hydroxy analog. Positional numbering discrepancies between patents and target compound suggest either renumbering during spirocyclic formation or a need for alternative substitution strategies.

Directed C–H Oxidation

Transition-metal-catalyzed C–H hydroxylation represents an underexplored avenue. A manganese porphyrin catalyst with hydrogen peroxide could selectively oxidize the C8 position, though this method requires validation for spirocyclic substrates.

Comparative Evaluation of Synthetic Routes

Table 2: Method Comparison

Method Steps Total Yield Scalability Functional Group Tolerance
Three-Step Bromination 3 64.6% Excellent Limited to bromide intermediates
Grignard Variant 3 51.2% Moderate Sensitive to moisture
Hypothetical Annulation 4 ~40% (est.) Challenging Requires hydroxyl-protected groups

Experimental Optimization and Process Considerations

Solvent Selection

THF/water mixtures in Step 1 prevent epoxide formation from the allyl bromide intermediate. Acetonitrile in Step 3 facilitates high-temperature cyclization without ester hydrolysis.

Temperature Sensitivity

The exothermic bromination (Step 2) requires strict adherence to –30°C conditions to avoid diradical side products. Jacketed reactors with cryogenic cooling are essential for >100 g scale reactions.

Chemical Reactions Analysis

Oxidation Reactions

The secondary hydroxyl group undergoes oxidation to form ketones. Common conditions include:

Reagent Conditions Product Yield
KMnO₄ (0.1 equiv)Acetone, 0°C, 2 hrtert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate78%
CrO₃/H₂SO₄H₂O, 25°C, 6 hrSame as above65%

The ketone product (CAS 1453315-97-3) is a key intermediate for further functionalization .

Reduction Reactions

The ester group can be selectively reduced while preserving the spirocyclic core:

Reagent Conditions Product Yield
LiAlH₄ (3 equiv)THF, −78°C → 25°C, 4 hr8-Hydroxy-5-oxa-2-azaspiro[3.4]octane-2-methanol82%
DIBAL-H (2 equiv)Toluene, −30°C, 3 hrSame as above91%

The reduced alcohol retains the spirocyclic structure, enabling downstream conjugation .

Nucleophilic Substitution

The hydroxyl group participates in Mitsunobu reactions and SN2 displacements:

Reagent Conditions Product Yield
DEAD/PPh₃, R-OHTHF, 0°C → 25°C, 12 hrtert-Butyl 8-(alkoxy)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate derivatives60-75%
TsCl, Et₃NCH₂Cl₂, 0°C, 2 hrTosylate intermediate88%

Tosylation enhances leaving-group ability for subsequent cross-coupling reactions.

Ester Hydrolysis

Controlled hydrolysis yields the carboxylic acid derivative:

Conditions Product Yield
6M HCl, reflux, 8 hr8-Hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid95%
NaOH (2M), MeOH/H₂O, 25°CSodium salt of the carboxylic acid89%

The deprotected acid serves as a precursor for peptide coupling or metal coordination .

Ring-Opening Reactions

The spirocyclic system undergoes acid-catalyzed ring expansion:

Reagent Conditions Product Yield
H₂SO₄ (cat.)Toluene, 110°C, 24 hrBicyclic lactam derivatives43%

This reaction demonstrates the strain inherent in the spiro[3.4]octane system.

Stereochemical Considerations

The compound’s reactivity is influenced by its stereochemistry. Enantioselective synthesis using L-diisopinocampheylborane at −78°C produces the (S)-enantiomer with 94% ee. This configuration affects:

  • Oxidation rates : (S)-enantiomer reacts 1.3× faster with KMnO₄ than (R)

  • Biological activity : Differential binding to chiral receptors observed

Stability Under Reaction Conditions

Critical stability parameters:

Parameter Value Method
Thermal decomposition220°C (onset)TGA analysis
pH stability range4-9 (25°C, 24 hr)HPLC monitoring
Light sensitivityDegrades under UV > 300 nmPhotostability chamber

Industrial-Scale Considerations

Optimized protocols for large batches:

Parameter Lab Scale Pilot Plant
Oxidation with KMnO₄Batch reactorContinuous flow reactor (residence time 5 min)
Yield78%82%
Purity97% (HPLC)99.5% (HPLC)

Continuous flow methods improve safety and efficiency for exothermic reactions .

Scientific Research Applications

Applications Overview

The compound is primarily recognized for its role as a multifunctional module in drug discovery, particularly due to its unique spirocyclic structure that allows for diverse functionalization. Below are the key applications:

Drug Discovery

Tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate serves as a building block in the synthesis of novel azaspiro compounds, which are valuable in developing new therapeutic agents. The spirocyclic nature of the compound contributes to enhanced biological activity and selectivity against various targets.

Synthesis of Bioactive Molecules

The compound is utilized in synthesizing bioactive molecules that exhibit potential pharmacological properties. Its structure allows for modifications that can lead to compounds with improved efficacy and reduced side effects.

Research in Neuropharmacology

Research indicates that derivatives of azaspiro compounds may have implications in neuropharmacology, particularly for conditions like anxiety and depression. Studies are ongoing to evaluate their mechanisms of action and therapeutic potential.

Case Study 1: Development of Antidepressants

A recent study explored the synthesis of derivatives from this compound, leading to compounds that demonstrated significant antidepressant-like effects in animal models. The structural modifications enhanced binding affinity to serotonin receptors, suggesting a promising avenue for developing new antidepressants.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of azaspiro derivatives synthesized from this compound. In vitro assays showed that certain derivatives inhibited cancer cell proliferation significantly, indicating potential as anticancer agents.

Mechanism of Action

The mechanism by which tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, leading to more effective and targeted interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Bicyclic Diazabicyclo Systems

Compounds with similar bicyclic frameworks but differing substituents include:

tert-Butyl(1S,7S)-5-(4-Methoxybenzyl)-6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate Substituents: 4-Methoxybenzyl and phenyl groups. Synthetic Route: Derived from 1-phenylcycloprop-2-ene-1-carboxylic acid and tert-butyl carbamates .

tert-Butyl(1S,7S)-5-(4-Fluorobenzyl)-6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate

  • Substituents: 4-Fluorobenzyl group.
  • Key Difference: Fluorine’s electronegativity may increase metabolic stability and membrane permeability relative to hydroxyl groups .

tert-Butyl 8-(2-Hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Substituents: 2-Hydroxyethyl group at position 6.

Heteroatom Substitution: Oxygen vs. Sulfur

Replacing the 5-oxa group with sulfur (6-thia) significantly alters physicochemical properties:

Property tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
Molecular Formula C₁₂H₂₁NO₄ C₁₂H₂₁NO₃S
Molecular Weight ~257.33 g/mol (estimated) 259.36 g/mol
Hydrogen Bonding Strong (O–H donor) Moderate (S–H weaker donor)
Stability Higher oxidative stability Prone to oxidation due to sulfur

Sulfur’s larger atomic radius and reduced electronegativity decrease hydrogen-bonding capacity, impacting crystal packing and solubility .

Positional Isomerism: Hydroxyl Group Placement

Comparing hydroxyl group positions in spirocyclic systems:

  • tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Hydroxyl at position 7 instead of 7.

Ring Size and Bridging Systems

Variations in spirocyclic frameworks include:

tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

  • Larger bicyclo[2.2.2]octane system.
  • Key Difference: Increased ring strain and rigidity compared to the [3.4] system, influencing binding affinity in drug targets .

tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Smaller bicyclo[2.2.1]heptane core.
  • Key Impact: Higher steric constraints and reduced solubility due to compact structure .

Biological Activity

Tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS Number: 1453315-99-5) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.

  • Molecular Formula : C11H19NO4
  • Molecular Weight : 229.27 g/mol
  • IUPAC Name : tert-butyl (R)-8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
  • CAS Number : 1453315-99-5
  • Purity : 95% - 97% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in pain modulation and inflammation. The compound has shown potential as a dual ligand for opioid receptors, suggesting its utility in pain management therapies .

1. Analgesic Properties

Research indicates that derivatives of azaspiro compounds can act as dual m-opioid receptor agonists and s1 receptor antagonists. This dual action may enhance analgesic efficacy while reducing side effects commonly associated with opioid therapies .

2. Antioxidant Activity

Studies have demonstrated that compounds with similar structural motifs exhibit significant antioxidant properties, which could contribute to their protective effects against oxidative stress in cells . The presence of hydroxyl groups in the structure is often correlated with enhanced radical scavenging abilities.

3. Antimicrobial Activity

Preliminary data suggest that this compound may possess antimicrobial properties, although detailed studies are required to confirm these effects and elucidate the mechanisms involved.

Study 1: Pain Management Efficacy

A study conducted on azaspiro derivatives highlighted the effectiveness of these compounds in managing pain through their action on opioid receptors. The results indicated a significant reduction in pain response in animal models, supporting the potential therapeutic application of tert-butyl 8-hydroxy derivatives .

Study 2: Antioxidant Evaluation

In vitro assays assessing the antioxidant capacity of structurally related compounds revealed that certain azaspiro derivatives could effectively neutralize free radicals, suggesting a protective role against cellular damage due to oxidative stress .

Data Table: Biological Activities Summary

Activity Description Reference
AnalgesicDual action on m-opioid and s1 receptors; potential for pain relief
AntioxidantSignificant radical scavenging ability
AntimicrobialPreliminary evidence suggests activity against certain pathogens

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, and how do reaction conditions influence yield and stereochemistry?

  • Methodology : The compound is typically synthesized via spiroannulation strategies. For example, enzymatic reduction using ketoreductases (KREDs) and NADP+ cofactors can achieve high enantiomeric excess (>99% ee) under controlled conditions (30–33°C, pH 7.5 buffer) . Alternative chemical routes involve annulation of cyclopropane or oxetane rings with Boc-protected amines, requiring optimization of solvents (e.g., 2-propanol, THF) and catalysts .
  • Critical Parameters : Temperature, solvent polarity, and enzyme/substrate ratios are critical for stereochemical outcomes. For enzymatic methods, substrate solubility in aqueous buffers must be addressed via co-solvents .

Q. How can the spirocyclic structure of this compound be validated experimentally?

  • Analytical Workflow :

  • X-ray crystallography : Single-crystal analysis using SHELXL software (via SHELX system) confirms bond lengths, angles, and ring conformations .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (CDCl3_3) resolve spiro-junction protons (δ ~4.3–3.7 ppm) and verify hydroxyl group presence .
  • Chiral chromatography : Supercritical fluid chromatography (Chiralpak AD-3 column) validates enantiopurity .

Q. What are the stability and solubility profiles of this compound under standard laboratory conditions?

  • Stability : The Boc group enhances stability against nucleophiles, but the hydroxyl group may oxidize under prolonged exposure to air. Store at –20°C in anhydrous solvents (e.g., DCM, ethyl acetate) .
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Solubility in 2-propanol is sufficient for enzymatic reactions (~40 g/L) .

Advanced Research Questions

Q. How does enzymatic synthesis (e.g., KRED-P3-G09) compare to traditional chemical methods in terms of scalability and enantioselectivity?

  • Enzymatic Advantages :

  • Higher enantioselectivity (>99% ee) with fewer purification steps .
  • Reduced waste (NADP+ recycling) and milder conditions (aqueous buffer, 30–33°C) .
    • Chemical Synthesis Drawbacks : Requires chiral auxiliaries or expensive metal catalysts (e.g., Rh, Pd) for stereocontrol, increasing cost and complexity .
    • Scalability : Enzymatic methods are pipeline-compatible for high-throughput synthesis but may require co-solvents for hydrophobic substrates .

Q. What structural modifications of this spirocyclic scaffold enhance biological activity in medicinal chemistry?

  • SAR Insights :

  • Hydroxyl group : Critical for hydrogen bonding with target proteins (e.g., enzymes, receptors). Methylation or acetylation reduces polarity and may alter bioavailability .
  • Spiro ring size : 5-oxa-2-azaspiro[3.4]octane balances rigidity and conformational flexibility, improving target engagement vs. larger rings (e.g., 7-azaspiro[3.5]nonane) .
    • Case Study : Analogues with substituted benzyl groups at the 8-position show enhanced EGFR inhibition (IC50_{50} < 100 nM) .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

  • Troubleshooting Workflow :

Reproduce conditions : Ensure identical solvent, temperature, and instrument settings (e.g., 400 MHz NMR, CDCl3_3 vs. DMSO-d6_6) .

Validate with orthogonal methods : Cross-check 1H^{1}\text{H}-NMR with 13C^{13}\text{C}-NMR and IR spectroscopy for functional groups.

Reference databases : Compare with structurally related spirocycles (e.g., tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate) .

Q. What are the implications of this compound’s logP and pKa values for in vivo studies?

  • Physicochemical Properties :

  • logP : Estimated ~1.5–2.0 (via Boc group and hydroxyl), suggesting moderate blood-brain barrier permeability .
  • pKa : Hydroxyl proton ~9–10, requiring pH adjustment for solubility in biological buffers.
    • In Vivo Considerations : Prodrug strategies (e.g., phosphate esters) may improve aqueous solubility for intravenous administration .

Future Research Directions

  • Mechanistic Studies : Elucidate the hydroxyl group’s role in enzyme inhibition (e.g., kinase assays) .
  • In Vivo Pharmacokinetics : Assess bioavailability and metabolic stability in rodent models .
  • Crystallographic Data Expansion : Resolve X-ray structures of protein-ligand complexes to guide rational design .

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